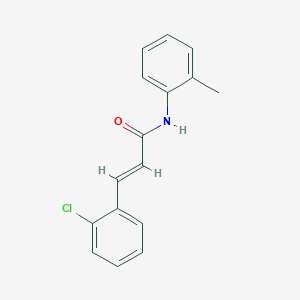![molecular formula C14H10N2O2 B5517192 6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5517192.png)
6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 238.074227566 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, are vital in medicinal chemistry for treating human diseases. These compounds are explored for their target selectivity, enriched by their stereochemistry and three-dimensional coverage, which enhances biological activity. The review by Li Petri et al. (2021) focuses on bioactive molecules with the pyrrolidine ring, underscoring the ring's versatility in synthesizing compounds with varied biological profiles due to different stereoisomers and spatial orientations (Li Petri et al., 2021).
Diketopyrrolopyrroles: Synthesis and Optical Properties
Diketopyrrolopyrroles, closely related to the pyrrolopyridine-dione structure, are highlighted for their extensive applications beyond medicinal purposes, including use in pigments, electronic devices, and imaging. Grzybowski and Gryko (2015) elucidate the synthesis, reactivity, and the profound impact of these compounds on optical properties, contributing significantly to materials science and engineering (Grzybowski & Gryko, 2015).
Conjugated Polymers and Electronic Devices
The incorporation of pyrrolo[3,2-b]pyrrole-2,5-dione (a close relative to the core structure ) into π-conjugated polymers has been explored for potential electronic device applications. Deng et al. (2019) review the synthesis and properties of these polymers, highlighting their promising use in high-performance electronic devices due to their optical and electrochemical characteristics (Deng et al., 2019).
Pyrolysis Chemistry of Saccharides
In a different context, Sanders et al. (2003) discuss the pyrolysis chemistry of mono-, di-, and polysaccharides, including the formation of polynuclear aromatic hydrocarbons (PAHs) at high temperatures. Although not directly related to 6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, this review sheds light on the thermal degradation of organic compounds with potential parallels in the pyrolysis of heterocyclic aromatic compounds (Sanders et al., 2003).
Future Directions
Properties
IUPAC Name |
6-(3-methylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-9-4-2-5-10(8-9)16-13(17)11-6-3-7-15-12(11)14(16)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTNEQNESGVVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5517127.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)benzamide](/img/structure/B5517135.png)

![2-(4-methoxyphenyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5517158.png)

![benzaldehyde O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5517170.png)
![[1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5517198.png)
![2-(4-fluorophenyl)-6-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B5517202.png)
![methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5517214.png)
![4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}carbonothioyl)morpholine](/img/structure/B5517215.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide](/img/structure/B5517223.png)
![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)
![2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5517233.png)
